molecular formula C9H18ClNO2 B2996175 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride CAS No. 1864063-22-8

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2996175
CAS No.: 1864063-22-8
M. Wt: 207.7
InChI Key: XRIJFSKPICIVBN-UHFFFAOYSA-N
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Description

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring fused with an oxane (tetrahydropyran) moiety. The hydroxyl group at position 3 of the pyrrolidine ring and the oxan-3-yl substituent at position 5 contribute to its unique physicochemical properties, such as polarity, solubility, and hydrogen-bonding capacity. Its hydrochloride salt form enhances stability and bioavailability .

Properties

IUPAC Name

5-(oxan-3-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-4-9(10-5-8)7-2-1-3-12-6-7;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJFSKPICIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through nucleophilic substitution reactions using oxirane derivatives.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Mechanism of Action

The mechanism of action of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The oxan-3-yl group and hydroxyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride, highlighting substituents, molecular weights, and CAS numbers:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reference
This compound C₉H₁₆ClNO₂ 217.68 Not explicitly listed Oxan-3-yl, hydroxyl (pyrrolidine C3)
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride C₁₁H₁₃ClF₃NO 267.68 1423029-18-8 Trifluoromethylphenyl, hydroxyl (C3)
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride C₅H₁₂ClNO 153.61 Not explicitly listed Methyl (C5), hydroxyl (C3)
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride C₅H₁₂ClNO₂ 153.61 478922-47-3 Hydroxymethyl (C5), hydroxyl (C3)
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride C₁₀H₁₆ClNO₃ 233.69 2173996-79-5 Oxan-4-yl, carboxylic acid (pyrrolidine C3)
Key Observations:
  • Substituent Effects : The oxan-3-yl group in the parent compound confers stereochemical complexity and enhanced solubility compared to aromatic substituents (e.g., trifluoromethylphenyl in ). Hydroxymethyl or carboxylic acid groups (e.g., ) increase hydrophilicity but may reduce blood-brain barrier penetration.
  • Chirality : Compounds like (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride and (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride emphasize the importance of stereochemistry in pharmacological activity.

Biological Activity

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H14ClN1O2C_8H_{14}ClN_1O_2. The compound features a pyrrolidine ring substituted with an oxane group, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study assessed the cytotoxic effects of various derivatives on human lung adenocarcinoma (A549) cells. The results indicated that certain compounds exhibited significant cytotoxicity, with some derivatives reducing cell viability to as low as 66% compared to controls.

Table 1: Anticancer Activity of 5-(Oxan-3-yl)pyrrolidin Derivatives

CompoundCell LineViability (%)IC50 (µM)
ControlA549100-
Compound AA5496625
Compound BA5497230
Compound CHSAEC1-KT85>100

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The study demonstrated that compounds with free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells, indicating a structure-dependent relationship between chemical modifications and biological efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The results revealed promising antimicrobial activity, particularly against strains resistant to conventional antibiotics.

Table 2: Antimicrobial Efficacy Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA12.5
Klebsiella pneumoniae25
Escherichia coli50
Acinetobacter baumannii100

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell death in susceptible strains .

Case Studies

  • Study on Lung Cancer : A study conducted on the efficacy of various derivatives in treating lung cancer showed that compounds derived from the oxopyrrolidine scaffold had enhanced cytotoxic effects compared to traditional chemotherapeutics like cisplatin .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains demonstrated that certain derivatives were effective against MRSA and other resistant pathogens, highlighting their potential in treating infections where conventional therapies fail .

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